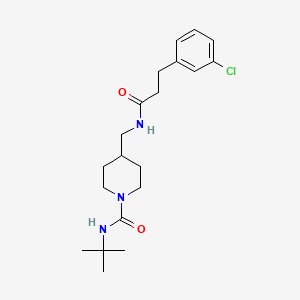![molecular formula C9H10F2O2 B3004252 3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid CAS No. 2167718-13-8](/img/structure/B3004252.png)
3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid is a useful research compound. Its molecular formula is C9H10F2O2 and its molecular weight is 188.174. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Configuration Studies :
- Derivatives of related tricyclo compounds, like 6-Isopropylidenetricyclo[3.3.0.03,7]octane-2-carboxylic acid, have been synthesized and used to study absolute configurations and rotations (Naemura, Komatsu, & Chikamatsu, 1986).
Enzyme-Catalyzed Resolutions :
- Compounds like 3,8-Dioxatricyclo[3.2.1.0 2,4]octane-6-carboxylic acid have been used in enzyme-catalyzed kinetic resolutions, providing insight into the synthesis of carbasugars and carbocyclic biologically active natural products (Hamada et al., 2009).
Reactivity and Transformation Studies :
- Research on dihalocarbenes with quadricyclane, which is structurally related, has shown distinct reaction courses, providing insights into the reactivity of these compounds (Jefford, Roussilhe, & Papadopoulos, 1985).
Conformational Studies :
- Bicyclo compounds, such as 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, derived from tartaric acid and α-amino acids, have been synthesized, offering insight into conformationally constrained dipeptide isosteres (Guarna et al., 1999).
Electrophilic Fluorination :
- Research on fluorination of β-dicarbonyl compounds, such as 1,3-dicarbonyl compounds converted to difluoro derivatives, can provide insights into the reactivity of similar fluorinated cyclic compounds (Banks, Lawrence, & Popplewell, 1994).
Inductive Effects Studies :
- Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have explored inductive effects, useful for understanding similar bicyclic carboxylic acid compounds (Exner & Böhm, 2002).
Transport Applications :
- The synthesis and comparison of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids with other bicyclic compounds have been studied for their specificity to membrane transport systems (Christensen et al., 1983).
Safety and Hazards
Properties
IUPAC Name |
3,3-difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)6-3-1-4(7(6)9)5(2-3)8(12)13/h3-7H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMSZXZCKQRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2C3(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3004178.png)
![4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B3004179.png)
![[2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004180.png)

![[1-(2,2,2-Trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine;hydrochloride](/img/structure/B3004185.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3004187.png)
![3-[3-(2-ethylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3004188.png)


![3-(4-hydroxy-3-methoxyphenyl)-2-phenyl-5-propyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B3004191.png)

